![molecular formula C17H24N4O2 B2814503 N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361801-23-0](/img/structure/B2814503.png)
N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
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Description
“N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of pyrazole derivatives consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of “N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide” is not available in the search results.Chemical Reactions Analysis
Pyrazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Future Directions
The future directions for pyrazole derivatives, including “N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide”, could involve the development of novel, potent, and selective inhibitors for various applications. For instance, selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . Additionally, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has shown potential to be developed into potent and selective CDK2 inhibitors for the treatment of cancer .
properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-16(22)20-8-6-14(7-9-20)17(23)19-15-10-18-21(11-15)12(2)13-4-5-13/h3,10-14H,1,4-9H2,2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJARHYMQCOSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=C(C=N2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
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